molecular formula C16H16ClNO B14674360 Hydrocinnamamide, N-benzyl-o-chloro- CAS No. 40478-35-1

Hydrocinnamamide, N-benzyl-o-chloro-

Cat. No.: B14674360
CAS No.: 40478-35-1
M. Wt: 273.75 g/mol
InChI Key: SNFVVCKGEBGXRM-UHFFFAOYSA-N
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Description

Hydrocinnamamide, N-benzyl-o-chloro- (IUPAC: N-benzyl-3-(2-chlorophenyl)propanamide) is an aromatic amide derivative characterized by a hydrocinnamamide backbone substituted with a benzyl group at the amide nitrogen and a chlorine atom at the ortho position of the phenyl ring. Its molecular formula is C₁₆H₁₆ClNO, with an average molecular mass of 273.76 g/mol (inferred from the para-isomer in ). The ortho-chloro substitution introduces steric and electronic effects that distinguish it from its meta- and para-chloro analogs.

Properties

CAS No.

40478-35-1

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

N-benzyl-3-(2-chlorophenyl)propanamide

InChI

InChI=1S/C16H16ClNO/c17-15-9-5-4-8-14(15)10-11-16(19)18-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,18,19)

InChI Key

SNFVVCKGEBGXRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrocinnamamide, N-benzyl-o-chloro- typically involves the reaction of o-chlorobenzylamine with hydrocinnamic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of Hydrocinnamamide, N-benzyl-o-chloro- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances reproducibility.

Chemical Reactions Analysis

Types of Reactions

Hydrocinnamamide, N-benzyl-o-chloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-benzyl-o-chlorobenzamide.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: N-benzyl-o-chlorobenzamide.

    Reduction: N-benzyl-o-chloroaniline.

    Substitution: Depending on the nucleophile, products like N-benzyl-o-hydroxybenzamide or N-benzyl-o-aminobenzamide can be formed.

Scientific Research Applications

Hydrocinnamamide, N-benzyl-o-chloro- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Hydrocinnamamide, N-benzyl-o-chloro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The ortho-chloro substitution in Hydrocinnamamide, N-benzyl-o-chloro- differentiates it from closely related compounds. Key comparisons include:

Compound Name Molecular Formula Substituent Position Key Features Reference
N-Benzyl-o-chloro-hydrocinnamamide C₁₆H₁₆ClNO Ortho (2-chlorophenyl) Steric hindrance from o-Cl may reduce rotational freedom in the amide group. [Inferred]
N-Benzyl-p-chloro-hydrocinnamamide C₁₆H₁₆ClNO Para (4-chlorophenyl) Lower steric hindrance; para-Cl enhances electronic effects (e.g., resonance).
N-Benzylbenzamide C₁₄H₁₃NO No chloro substitution Simpler structure; lacks halogen-induced electronic effects.
2-Chloro-N-phenylbenzamide C₁₃H₁₀ClNO Ortho (2-chlorophenyl) Similar o-Cl substitution but lacks the hydrocinnamamide backbone.

Key Findings from Structural Analogues

Amide Conformation :

  • In chloro-substituted benzamides (e.g., 2-chloro-N-phenylbenzamide), the amide group adopts a trans conformation, with N–H and C=O bonds opposing each other . This conformation is likely conserved in N-benzyl-o-chloro-hydrocinnamamide, stabilizing the molecule through resonance.

For example, N-benzyl-p-chloro-hydrocinnamamide may exhibit better solubility due to minimal steric interference .

Electronic Effects :

  • The electron-withdrawing chloro group in the ortho position may alter the electron density of the aromatic ring, affecting reactivity in electrophilic substitution or hydrogen-bonding interactions.

Limitations in Available Data

  • No direct studies on N-benzyl-o-chloro-hydrocinnamamide were identified in the evidence. Conclusions are extrapolated from para-isomers () and simpler benzamide derivatives ().
  • Physical properties (e.g., melting point, solubility) and spectroscopic data (NMR, IR) are unavailable for the o-chloro isomer.

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